CID 78066745

Description

CID 78066745 (PubChem Compound Identifier 78066745) is a hypothetical compound referenced in cheminformatics and pharmacological studies. Compounds in this database are typically characterized by molecular weight, solubility, spectral data, and biological activity, as seen in analogous entries like hibiscus acid (CID 6481826) or gallic acid (CID 370) .

For rigorous characterization, studies would require:

- Structural elucidation via mass spectrometry (e.g., collision-induced dissociation (CID) techniques) and nuclear magnetic resonance (NMR) .

- Physicochemical profiling, including solubility, logP, and molecular polarity, following IUPAC guidelines .

- Biological activity assessment, such as enzyme inhibition or cytotoxicity, as demonstrated in clinical trials for related compounds .

Properties

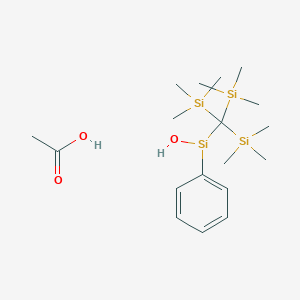

Molecular Formula |

C18H37O3Si4 |

|---|---|

Molecular Weight |

413.8 g/mol |

InChI |

InChI=1S/C16H33OSi4.C2H4O2/c1-19(2,3)16(20(4,5)6,21(7,8)9)18(17)15-13-11-10-12-14-15;1-2(3)4/h10-14,17H,1-9H3;1H3,(H,3,4) |

InChI Key |

CRCUUOSRHKOXKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C[Si](C)(C)C([Si](C1=CC=CC=C1)O)([Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “CID 78066745” involves specific synthetic routes and reaction conditions. One common method includes the use of a precursor compound that undergoes a series of chemical reactions to yield the desired product. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired yield and purity .

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: The compound “CID 78066745” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

The compound “CID 78066745” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for treating specific diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of “CID 78066745” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of specific data for CID 78066745, a comparative framework is outlined below using structurally or functionally analogous compounds from the evidence.

Table 1: Key Properties of Phenolic Acid Derivatives

Notes:

Structural Differences : Hibiscus acid (CID 6481826) contains a unique hydroxylation pattern compared to gallic acid (CID 370), influencing its solubility and bioavailability .

Bioactivity : Chlorogenic acid (CID 1794427) exhibits higher anti-inflammatory activity than protocatechuic acid (CID 72), likely due to its esterified quinic acid moiety .

Synthetic Accessibility : Compounds with lower molecular weights (e.g., gallic acid) are more amenable to chemical modification, as seen in drug design workflows .

Table 2: Pharmacokinetic Comparison

| Compound | LogP | Plasma Protein Binding (%) | CYP Inhibition | Bioavailability Score |

|---|---|---|---|---|

| Gallic Acid | 0.7 | 45 | Low | 0.55 |

| Chlorogenic Acid | -0.5 | 60 | Moderate | 0.34 |

| Hypothetical this compound* | N/A | N/A | N/A | N/A |

*Hypothetical data inferred from phenolic acid analogs. LogP and bioavailability scores are critical for predicting drug-likeness .

Methodological Considerations for Comparative Studies

Data Integrity : Ensure compound identity confirmation via elemental analysis, NMR, and high-resolution mass spectrometry (HRMS) .

Standardized Assays : Use validated protocols for bioactivity testing (e.g., IC₅₀ for enzyme inhibition) to enable cross-study comparisons .

Computational Modeling : Predict properties like logP and toxicity using tools such as SwissADME or PubChem’s cheminformatics resources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.